molecular formula C11H15NO2 B8817753 1-Benzylpyrrolidine-3,4-diol CAS No. 260389-82-0

1-Benzylpyrrolidine-3,4-diol

Cat. No.: B8817753
CAS No.: 260389-82-0
M. Wt: 193.24 g/mol
InChI Key: QJRIUWQPJVPYSO-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-3,4-diol (CAS: 90365-74-5) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₅NO₂ and an average molecular mass of 193.246 g/mol . It features two defined stereocenters at the 3S and 4S positions, making it a (3S,4S)-configured diol. This compound is synthesized via a multi-step route starting from L-tartaric acid, which undergoes condensation with benzylamine followed by reduction using NaBH₄–BF₃·Et₂O . Its stereochemical purity and hydroxyl group positioning make it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of receptor-targeted molecules .

Key identifiers include:

  • IUPAC Name: (3S,4S)-1-Benzylpyrrolidine-3,4-diol
  • Synonyms: (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, MFCD01073893, 330152-66-4
  • ChemSpider ID: 2015815
  • Physical State: White crystalline solid (based on single-crystal X-ray data with mean σ(C–C) = 0.003 Å) .

Properties

CAS No.

260389-82-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-benzylpyrrolidine-3,4-diol

InChI

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2

InChI Key

QJRIUWQPJVPYSO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-benzylpyrrolidine-3,4-diol are best contextualized by comparing it to analogs in the pyrrolidine, piperidine, and benzyl-substituted polyol families. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS RN Molecular Formula Structural Features Similarity Score Key Applications/Findings
(3S,4S)-1-Benzylpyrrolidine-3,4-diol 90365-74-5 C₁₁H₁₅NO₂ Pyrrolidine core, 3S,4S-diol, benzyl group 1.00 (Reference) Intermediate in covalent EGFR inhibitors
(3R,4R)-1-Benzylpyrrolidine-3,4-diol 163439-82-5 C₁₁H₁₅NO₂ Enantiomeric 3R,4R configuration 0.83 Reduced activity in stereospecific reactions
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol 775-15-5 C₁₃H₁₉NO₂ Piperidine core, hydroxymethyl substitution 0.86 Higher lipophilicity; CNS drug scaffolds
(1-Benzylpyrrolidin-3-yl)methanol 384338-20-9 C₁₂H₁₇NO Single hydroxyl → methanol substitution 0.83 Lower polarity; modified pharmacokinetics
(3S,4S)-1-Benzyl-3,4-di-tert-butoxypyrrolidine N/A C₁₉H₂₉NO₂ tert-Butyl-protected diol N/A Enhanced stability for storage/transport

Key Insights :

Stereochemical Impact :

  • The (3S,4S) and (3R,4R) enantiomers exhibit divergent biological activities. For example, the (3S,4S) form is preferred in synthesizing N-((3R,4R)-4-fluoro-pyrrolidin-3-yl)acrylamide , a covalent EGFR inhibitor , whereas the (3R,4R) isomer shows reduced efficacy in analogous reactions .

Ring Size and Substitution: Replacing the pyrrolidine core with a piperidine ring (e.g., 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol) increases lipophilicity (logP ~1.2 vs. 0.8 for pyrrolidine analogs), enhancing blood-brain barrier penetration . Hydroxymethyl or methanol substitutions (e.g., (1-Benzylpyrrolidin-3-yl)methanol) reduce hydrogen-bonding capacity, altering solubility and receptor-binding profiles .

Protective Group Strategies :

  • tert-Butyl-protected derivatives (e.g., (3S,4S)-1-Benzyl-3,4-di-tert-butoxypyrrolidine) are synthetically advantageous due to improved stability under acidic conditions, though deprotection steps add complexity .

Pharmacological Relevance :

  • Benzylpyrrolidine diols serve as precursors for dual orexin receptor antagonists (e.g., 1-Acyl-2-Benzylpyrrolidines), where the diol moiety enhances binding to orexin receptors via hydrogen-bond interactions .

Research Findings and Data

  • Synthetic Efficiency : The (3S,4S) isomer is synthesized in 97% purity from L-tartaric acid, whereas enantiomeric resolution of racemic mixtures requires chiral chromatography, reducing yield .
  • Thermodynamic Stability : X-ray crystallography confirms that the (3S,4S) configuration adopts a twisted envelope conformation , stabilizing intramolecular hydrogen bonds (O···O distance: 2.68 Å) .
  • Biological Activity : In orexin receptor antagonists, This compound derivatives exhibit IC₅₀ values <100 nM, outperforming piperidine analogs (IC₅₀ ~250 nM) due to optimal stereoelectronic alignment .

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